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molecular formula C7H6Cl2O2S B1584903 3-Chloro-4-methylbenzenesulfonyl chloride CAS No. 42413-03-6

3-Chloro-4-methylbenzenesulfonyl chloride

Cat. No. B1584903
M. Wt: 225.09 g/mol
InChI Key: GNYVVCRRZRVBDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05498798

Procedure details

576 g (3 mol) of 4-methylbenzenesulfonyl chloride are melted in a chlorination apparatus. After addition of 7 g of iron(III) chloride and 2 g of iodine, elemental chlorine is passed in (5 l Cl2 /h) at from 75° to 80° C. until 100% chlorination is achieved (GC analysis).
Quantity
576 g
Type
reactant
Reaction Step One
Name
Quantity
5 L
Type
reactant
Reaction Step Two
Quantity
2 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
7 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([S:8]([Cl:11])(=[O:10])=[O:9])=[CH:4][CH:3]=1.II.[Cl:14]Cl>[Fe](Cl)(Cl)Cl>[Cl:14][C:3]1[CH:4]=[C:5]([S:8]([Cl:11])(=[O:10])=[O:9])[CH:6]=[CH:7][C:2]=1[CH3:1]

Inputs

Step One
Name
Quantity
576 g
Type
reactant
Smiles
CC1=CC=C(C=C1)S(=O)(=O)Cl
Step Two
Name
Quantity
5 L
Type
reactant
Smiles
ClCl
Step Three
Name
Quantity
2 g
Type
reactant
Smiles
II
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCl
Name
Quantity
7 g
Type
catalyst
Smiles
[Fe](Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
ClC=1C=C(C=CC1C)S(=O)(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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